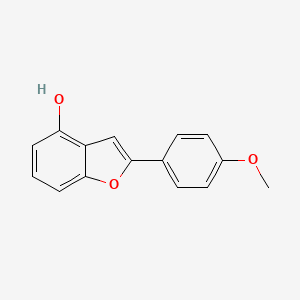
2-(4-Methoxyphenyl)benzofuran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)benzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)benzofuran-4-OL can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)benzofuran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts. For instance, the compound can be oxidized to form quinones or reduced to form dihydrobenzofurans.
Scientific Research Applications
2-(4-Methoxyphenyl)benzofuran-4-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are known for their antimicrobial, anticancer, and antiviral activities . This compound has shown promise in the development of new therapeutic agents for various diseases. In the industrial sector, it is used in the production of materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)benzofuran-4-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. For example, they can inhibit the growth of cancer cells by inducing apoptosis or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)benzofuran-4-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and applications. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis, while angelicin has shown potential as an anticancer agent . The unique properties of this compound make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)18-15/h2-9,16H,1H3 |
InChI Key |
WPEBROZOBGCFFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






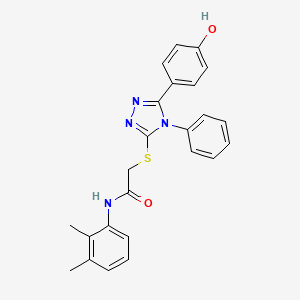

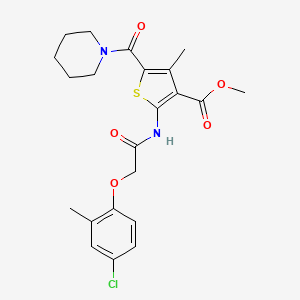

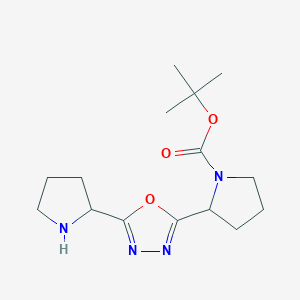
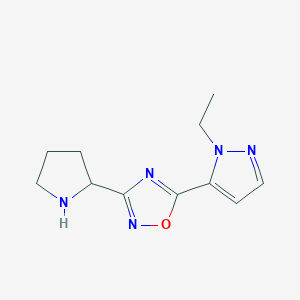
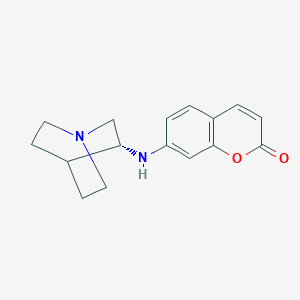

![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)
![3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)
